

# **Application Notes and Protocols for Flow Cytometry Analysis of MS39 Treated Cells**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

This document provides detailed protocols for the analysis of cells treated with **MS39**, a putative inhibitor of Ubiquitin-Specific Peptidase 39 (USP39). USP39 is a deubiquitinating enzyme that has been implicated in the regulation of the cell cycle and apoptosis.[1][2][3][4] Inhibition of USP39 has been shown to induce cell cycle arrest and promote apoptosis in various cancer cell lines.[1][4][5][6] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to **MS39** treatment.

The following protocols detail methods for cell culture, **MS39** treatment, and subsequent analysis of cell cycle distribution and apoptosis by flow cytometry.

### **Data Presentation**

Table 1: Expected Effects of MS39 (USP39 Inhibition) on Cell Cycle Distribution



| Cell Line                                              | Treatmen<br>t          | G0/G1<br>Phase<br>(%) | S Phase<br>(%)   | G2/M<br>Phase<br>(%) | Sub-G1<br>(Apoptosi<br>s) (%) | Referenc<br>e |
|--------------------------------------------------------|------------------------|-----------------------|------------------|----------------------|-------------------------------|---------------|
| Non-Small-<br>Cell Lung<br>Cancer<br>(A549,<br>HCC827) | USP39<br>Knockdow<br>n | Decrease              | Decrease         | Increase             | Increase                      | [1]           |
| Renal Cell<br>Carcinoma                                | USP39<br>siRNA         | Decrease              | Decrease         | Increase             | Increase                      | [3]           |
| Osteosarco<br>ma (U2OS)                                | USP39<br>shRNA         | Not<br>specified      | Not<br>specified | Increase             | Increase                      | [4]           |
| Ovarian<br>Cancer                                      | USP39<br>Knockdow<br>n | Not<br>specified      | Not<br>specified | Increase             | Not<br>specified              | [7][8]        |
| Colorectal<br>Cancer<br>(SW1116,<br>HCT116)            | USP39<br>Knockdow<br>n | Decrease              | Decrease         | Increase             | Increase                      | [9]           |
| Human Hepatocell ular Carcinoma (SMMC- 7721)           | USP39<br>Knockdow<br>n | Decrease              | Not<br>specified | Increase             | Increase                      | [10]          |
| Leukemia<br>(HL-60,<br>Jurkat)                         | USP39<br>Knockdow<br>n | Decrease              | Decrease         | Increase             | Increase                      | [5]           |

Table 2: Expected Effects of MS39 (USP39 Inhibition) on Apoptosis



| Cell Line                   | Treatmen<br>t                     | Method                | Apoptotic<br>Cells (%)<br>- Control | Apoptotic<br>Cells (%)<br>- Treated | Fold<br>Increase | Referenc<br>e |
|-----------------------------|-----------------------------------|-----------------------|-------------------------------------|-------------------------------------|------------------|---------------|
| Leukemia<br>(HL-60)         | USP39<br>Knockdow<br>n            | Annexin V-<br>FITC/PI | ~5%                                 | ~20%                                | ~4-fold          | [5]           |
| Leukemia<br>(Jurkat)        | USP39<br>Knockdow<br>n            | Annexin V-<br>FITC/PI | ~3%                                 | ~18-21%                             | ~6-7-fold        | [5]           |
| Osteosarco<br>ma (U2OS)     | USP39<br>shRNA                    | Annexin<br>V/7-AAD    | Not<br>specified                    | Increased                           | Not<br>specified | [4]           |
| Colon<br>Cancer<br>(HCT116) | USP39<br>Depletion +<br>Cisplatin | Not<br>specified      | Not<br>specified                    | Increased                           | Not<br>specified | [11]          |
| Multiple<br>Myeloma         | USP39<br>Knockdow<br>n            | Not<br>specified      | Not<br>specified                    | Increased                           | Not<br>specified | [6]           |

## **Experimental Protocols**

### **Protocol 1: Cell Culture and MS39 Treatment**

- Cell Seeding: Plate cells in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the treatment period.
- Cell Treatment: The following day, treat the cells with the desired concentrations of MS39. A
  vehicle-treated control (e.g., DMSO) should be included in parallel.
- Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to observe the effects of **MS39** on the cell cycle and apoptosis.
- Harvesting:
  - Adherent cells: Gently wash the cells with PBS, and then detach them using trypsin-EDTA.
     Neutralize the trypsin with complete medium and collect the cells by centrifugation.



Suspension cells: Collect the cells directly by centrifugation.

# Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

- Cell Preparation: Harvest approximately 1 x 10<sup>6</sup> cells per sample.
- Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
- Fixation: Resuspend the cell pellet in 500 μL of ice-cold 70% ethanol while gently vortexing.
   Incubate at -20°C for at least 2 hours (or overnight).
- Rehydration and Staining:
  - Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
  - Wash the cells once with PBS.
  - Resuspend the cell pellet in 500 μL of PI staining solution (50 μg/mL Propidium Iodide, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS).
- Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells will appear as a sub-G1 peak.

# Protocol 3: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

• Cell Preparation: Harvest approximately 1-5 x 10^5 cells per sample.



- Washing: Wash the cells once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
- Staining:
  - Add 5 μL of FITC-conjugated Annexin V (or another fluorochrome conjugate).
  - Add 5 μL of Propidium Iodide (PI) solution (e.g., 50 μg/mL).
  - Gently vortex the cells.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Dilution: Add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  - Necrotic cells: Annexin V-negative and PI-positive.

### **Mandatory Visualizations**



Click to download full resolution via product page



Caption: Experimental workflow for analyzing MS39-treated cells.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Knocking down USP39 Inhibits the Growth and Metastasis of Non-Small-Cell Lung Cancer Cells through Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP39: a key regulator in malignant tumor progression PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of ubiquitin-specific peptidase 39 inhibits the malignant progression of human renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]







- 4. Knockdown of ubiquitin-specific peptidase 39 inhibited the growth of osteosarcoma cells and induced apoptosis in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP39 regulates the cell cycle, survival, and growth of human leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. USP39 at the crossroads of cancer immunity: regulating immune evasion and immunotherapy response through RNA splicing and ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. USP39 attenuates the antitumor activity of cisplatin on colon cancer cells dependent on p53 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis of MS39 Treated Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819423#flow-cytometry-analysis-of-ms39-treated-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com